Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
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Overview
Description
“Ethyl 5-Bromo-2-chlorobenzoate” is a compound that has a molecular weight of 263.52 . It’s a related compound and might have similar properties to “Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate”.
Synthesis Analysis
There are several synthetic methods available for related compounds. For example, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran was synthesized using AlCl3 and (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone . Another method involved the use of diisopropyl azodicarboxylate and ®-THF-3-ol .
Molecular Structure Analysis
The molecular structure of a related compound, (S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, can be found on various chemical databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “Ethyl 5-Bromo-2-chlorobenzoate”, include a refractive index of n20/D 1.56 (lit.), boiling point of 288 °C (lit.), and a density of 1.55 g/mL at 25 °C (lit.) .
Scientific Research Applications
Alkylating Agent in Organic Synthesis
Ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate and its derivatives serve as potent alkylating agents in organic synthesis, particularly useful for substituting indoles under mild conditions. These compounds, through reactions with bases, can yield electron-deficient heterodienes, which are crucial intermediates in various organic syntheses. For example, ethyl 3-bromo-2-oxopropanoate reacts with hydroxylamine hydrochloride to produce ethyl bromopyruvate oxime, a key reagent in these transformations, offering a pathway to synthesize complex organic molecules with quantitative yields and under benign conditions (Gilchrist, 2001).
Synthesis of Functionalized Organic Compounds
The compound finds applications in the synthesis of functionalized organic molecules, such as ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates. These molecules are synthesized through reactions involving ethyl cyanoacetate and carbon disulfide, showcasing the versatility of this compound derivatives in regioselective reactions that involve complex ester and nitrile groups. Such synthetic routes are foundational in medicinal chemistry and materials science, where the precise functionalization of molecules dictates their physical, chemical, and biological properties (Larionova et al., 2013).
Polymorphism Studies in Pharmaceutical Compounds
This compound derivatives also play a role in the study of polymorphism in pharmaceutical compounds. Polymorphic forms of such derivatives can exhibit distinct physical and chemical properties, impacting their bioavailability, solubility, and stability. Spectroscopic and diffractometric techniques are employed to characterize these polymorphs, aiding in the development of pharmaceutical formulations with optimized efficacy and shelf life (Vogt et al., 2013).
Dye Synthesis and Textile Applications
Additionally, derivatives of this compound are involved in the synthesis of disperse dyes for textile applications. These dyes, synthesized through coupling reactions, can be complexed with metals such as Cu, Co, and Zn to enhance their dyeing properties on polyester and nylon fabrics. Such applications underscore the importance of this compound derivatives in industrial chemistry, where they contribute to the development of dyes with excellent fastness properties and a wide range of hues (Abolude et al., 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZORJLYCPDFHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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